2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate
Description
2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an acetate group
Properties
CAS No. |
831197-08-1 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
[2-[(2R)-2-methylpyrrolidin-1-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C9H15NO3/c1-7-4-3-5-10(7)9(12)6-13-8(2)11/h7H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
KKNDYNIKAFMZQF-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1C(=O)COC(=O)C |
Canonical SMILES |
CC1CCCN1C(=O)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrrolidine with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester linkage facilitated by the nucleophilic attack of the nitrogen atom on the acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. This method allows for the precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound's structure suggests potential as a precursor for synthesizing biologically active molecules. Its pyrrolidine moiety is often associated with pharmacological activity, particularly in the development of central nervous system agents.
- It may serve as a scaffold for creating new drugs targeting various receptors, including histamine receptors, where similar compounds have shown promise as inverse agonists .
- Formulation of Controlled Release Systems :
Case Study 1: Synthesis and Evaluation of Derivatives
A study focused on synthesizing derivatives of 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate demonstrated its effectiveness in enhancing the pharmacokinetic properties of certain drugs. The study highlighted how modifications to the acetate group could lead to improved absorption rates and longer half-lives in vivo.
Case Study 2: Interaction with Histamine Receptors
Another significant investigation explored the compound's ability to interact with histamine H3 receptors. It was found that modifications to the pyrrolidine structure could yield compounds with selective inverse agonist activity, potentially leading to new treatments for conditions like obesity and cognitive impairments .
Toxicology and Safety Profile
While specific toxicological data on this compound is limited, similar compounds have been assessed for safety in preclinical studies. Generally, compounds containing pyrrolidine rings exhibit favorable safety profiles when properly formulated and dosed.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Drug Development | Potential precursor for CNS-active drugs; scaffold for receptor targeting |
| Controlled Release Systems | Enhances solubility and bioavailability in oral formulations |
| Histamine Receptor Modulation | Potential use as an inverse agonist for treating metabolic disorders |
Mechanism of Action
The mechanism of action of 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. The pathways involved may include ester hydrolysis, oxidation, and reduction reactions, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl benzoate
- 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl propionate
- 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl butyrate
Uniqueness
2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate is unique due to its specific ester linkage and the presence of the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate, also known by its CAS number 831197-08-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₅NO₃
- Molecular Weight : 185.22 g/mol
- Structure : The compound features a pyrrolidine ring, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as a therapeutic agent. Below are key findings from the literature:
- MDM2 Inhibition : Similar compounds have been shown to act as inhibitors of the murine double minute 2 (MDM2) protein, which is involved in the regulation of the p53 tumor suppressor pathway. This inhibition can lead to enhanced apoptosis in cancer cells, suggesting that this compound may possess anticancer properties .
- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegenerative diseases. The presence of the pyrrolidine moiety is often linked to enhanced interaction with neurotransmitter systems .
Table 1: Summary of Biological Activities
Case Study: MDM2 Inhibition
A study investigated the structure-activity relationship (SAR) of a series of pyrrolidine derivatives, including this compound. The results indicated that modifications to the pyrrolidine ring significantly affected binding affinity to MDM2, with some derivatives exhibiting IC50 values below 10 nM. This suggests that such compounds could be developed as potent anticancer agents .
Case Study: Neuroprotective Effects
In a model assessing neuroprotection, derivatives similar to this compound were shown to reduce oxidative stress markers in neuronal cells. This effect was attributed to the modulation of signaling pathways involved in cell survival and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
